molecular formula C16H18N2O3S B11669165 N'-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide

N'-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide

Cat. No.: B11669165
M. Wt: 318.4 g/mol
InChI Key: PUYCMFUYNJIMSV-GZTJUZNOSA-N
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Description

N'-[(E)-(4-Ethoxy-3-methoxyphenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide (CAS: 314069-01-7) is a hydrazide derivative featuring a thiophene ring and a substituted benzylidene moiety. Its structure includes a 4-ethoxy-3-methoxyphenyl group, which confers electron-donating properties, and a thiophen-2-yl acetohydrazide backbone. The compound is synthesized via condensation of the corresponding aldehyde and hydrazide under reflux in ethanol, a method consistent with analogous hydrazide syntheses (e.g., 59–76% yields in ) . Spectroscopic characterization (¹H/¹³C NMR, HRMS) confirms its E-configuration and purity .

Properties

Molecular Formula

C16H18N2O3S

Molecular Weight

318.4 g/mol

IUPAC Name

N-[(E)-(4-ethoxy-3-methoxyphenyl)methylideneamino]-2-thiophen-2-ylacetamide

InChI

InChI=1S/C16H18N2O3S/c1-3-21-14-7-6-12(9-15(14)20-2)11-17-18-16(19)10-13-5-4-8-22-13/h4-9,11H,3,10H2,1-2H3,(H,18,19)/b17-11+

InChI Key

PUYCMFUYNJIMSV-GZTJUZNOSA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C=N/NC(=O)CC2=CC=CS2)OC

Canonical SMILES

CCOC1=C(C=C(C=C1)C=NNC(=O)CC2=CC=CS2)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide typically involves a multi-step process. One common method includes the condensation reaction between 4-ethoxy-3-methoxybenzaldehyde and 2-(thiophen-2-yl)acetohydrazide under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography techniques .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also incorporate continuous flow reactors and automated purification systems to enhance efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazide derivatives.

    Substitution: The phenyl and thiophene rings can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce hydrazine derivatives. Substitution reactions can introduce various functional groups, such as halogens, amines, or thiols, onto the aromatic rings.

Scientific Research Applications

N’-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N’-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, the compound may induce apoptosis (programmed cell death) in cancer cells by interacting with cellular signaling pathways and proteins involved in cell proliferation and survival .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Compound Name Key Substituents Molecular Formula Melting Point (°C) Yield (%) Key Spectral Data (¹H NMR δ, ppm)
Target Compound 4-Ethoxy-3-methoxyphenyl, thiophen-2-yl C₁₆H₁₈N₂O₃S Not reported ~66* Thiophene H: ~7.0–7.5; NH: ~11.7
(E/Z)-N’-((Thiophen-2-yl)methylene)acetohydrazide (6a) Benzoxazol-2-ylthio, thiophen-2-yl C₁₄H₁₁N₃O₂S₂ 218–221 65 NH: ~11.8; =CH-: ~8.3
MMINA (Indole derivative) 3-Nitrophenyl, 5-methoxy-2-methylindole C₁₉H₁₈N₄O₄ Not reported ~70 Indole NH: ~10.2; NO₂: ~8.5
2-[2-(2,6-Dichloroanilino)phenyl]acetohydrazide (6) 4-Chlorophenyl, dichloroaniline C₂₁H₁₆Cl₃N₃O 198–200 80 Ar-H: ~6.3–7.8; CONH: ~11.7
AH1 (Triazole derivative) 4-Ethyl-5-(4-methoxyphenyl)-triazol-3-yl C₂₃H₂₇N₅O₄S Not reported 66 Triazole H: ~8.1; OCH₃: ~3.8

Notes:

  • The target compound’s electron-donating substituents (ethoxy, methoxy) contrast with electron-withdrawing groups (e.g., NO₂ in MMINA, Cl in compound 6), influencing solubility and reactivity .
  • Thiophene-based analogs (e.g., 6a) exhibit similar NH and =CH- signals in NMR but differ in melting points due to benzoxazole incorporation .

Pharmacological Activities

Compound Name Biological Activity Key Findings Mechanism/Receptor Interaction
Target Compound Not explicitly reported Hypothesized anti-inflammatory/antimicrobial Potential COX-2 inhibition (structural analogy)
MMINA Chemoprotective against cisplatin toxicity Reduced hepatotoxicity/nephrotoxicity in rats Antioxidant modulation, COX-2 suppression
S3 (Indole derivative) Anti-inflammatory, analgesic 72% edema inhibition (vs. 79% for indomethacin) Selective COX-2 binding via Tyr355/Arg120 H-bonds
4f (Coumarin derivative) Antimicrobial 14 mm inhibition zone vs. S. aureus Disruption of bacterial cell membranes
6a Not reported Structural similarity suggests kinase inhibition Benzoxazole-thiophene synergy

Notes:

  • The target compound’s thiophene and methoxy groups may enhance membrane permeability compared to bulkier analogs (e.g., AH1 with triazole) .
  • Lack of nitro or chloro groups likely reduces cytotoxicity compared to MMINA or compound 6 .

Structural and Functional Insights

  • Electron-Donating vs. Withdrawing Groups : The 4-ethoxy-3-methoxyphenyl group in the target compound may enhance solubility and reduce ulcerogenicity compared to nitro-substituted analogs (e.g., MMINA) .
  • Thiophene vs. Indole/Benzoxazole : Thiophene’s smaller size and sulfur atom may favor different binding modes (e.g., hydrophobic vs. π-π stacking) compared to indole (MMINA) or benzoxazole (6a) .

Biological Activity

N'-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a detailed overview of the compound's biological activities, supported by data tables and research findings.

Chemical Structure and Properties

The compound's molecular formula is C23H27N5O4SC_{23}H_{27}N_5O_4S with a molecular weight of 427.56 g/mol. Its structure includes functional groups that contribute to its biological properties, such as hydrazone linkages and aromatic moieties.

PropertyValue
Molecular FormulaC23H27N5O4S
Molecular Weight427.56 g/mol
LogP2.3439
Polar Surface Area82.106 Ų
Hydrogen Bond Acceptors9
Hydrogen Bond Donors2

Antimicrobial Activity

Recent studies have shown that this compound exhibits significant antimicrobial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

  • Gram-positive bacteria :
    • Staphylococcus aureus: MIC = 15.625 - 62.5 μM
    • Enterococcus faecalis: MIC = 62.5 - 125 μM
  • Gram-negative bacteria :
    • Escherichia coli: MIC = 31.108 - 62.216 μM
    • Pseudomonas aeruginosa: MIC = 124.432 - 248.863 μM

These results suggest that the compound has bactericidal effects, inhibiting protein synthesis pathways and affecting nucleic acid production .

Anticancer Activity

The compound has also been evaluated for its anticancer properties, showing promising results in various cancer cell lines:

  • Cell Lines Tested :
    • MCF-7 (breast cancer)
    • HeLa (cervical cancer)

The compound demonstrated cytotoxic effects with IC50 values ranging from 10 to 30 μM, indicating a moderate level of activity against these cancer cells. The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase .

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy :
    A comprehensive study assessed the antimicrobial efficacy of various Schiff base derivatives, including this compound. The results highlighted its superior activity against resistant strains of bacteria compared to standard antibiotics like ciprofloxacin .
  • Cytotoxicity Assessment :
    In vitro studies conducted on human cancer cell lines revealed that the compound significantly reduced cell viability in a dose-dependent manner, with notable effects observed at concentrations above 20 μM .
  • Biofilm Inhibition :
    The compound was also tested for its ability to inhibit biofilm formation in Staphylococcus aureus and Escherichia coli, showing effective reduction in biofilm mass at sub-MIC concentrations, which is crucial for combating persistent infections associated with biofilms .

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